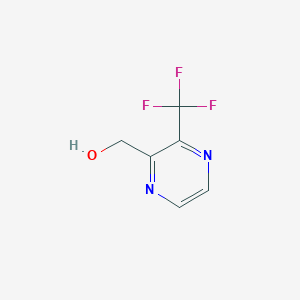
(E)-1H-Imidazole-4-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1H-Imidazole-4-carbaldehyde oxime is an organic compound characterized by the presence of an imidazole ring substituted with a carbaldehyde oxime group at the 4-position. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1H-Imidazole-4-carbaldehyde oxime typically involves the reaction of 1H-imidazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:
1H-Imidazole-4-carbaldehyde+Hydroxylamine Hydrochloride→(E)-1H-Imidazole-4-carbaldehyde oxime
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pH, can further improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1H-Imidazole-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: Formation of nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1H-Imidazole-4-carbaldehyde oxime is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (E)-1H-Imidazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The imidazole ring can participate in π-π stacking interactions and hydrogen bonding, further modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde oxime: Similar in structure but with a benzene ring instead of an imidazole ring.
Acetaldehyde oxime: Contains an aldehyde oxime group but lacks the heterocyclic ring.
Pyridine-4-carbaldehyde oxime: Similar structure with a pyridine ring instead of an imidazole ring.
Uniqueness
(E)-1H-Imidazole-4-carbaldehyde oxime is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and chemical reagents, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C4H5N3O |
|---|---|
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
(NE)-N-(1H-imidazol-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C4H5N3O/c8-7-2-4-1-5-3-6-4/h1-3,8H,(H,5,6)/b7-2+ |
Clé InChI |
VZEMVZZNSNMEPJ-FARCUNLSSA-N |
SMILES isomérique |
C1=C(NC=N1)/C=N/O |
SMILES canonique |
C1=C(NC=N1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


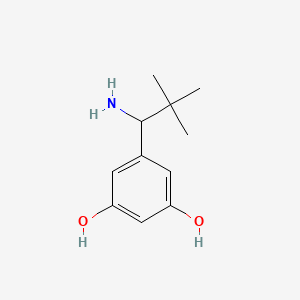
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
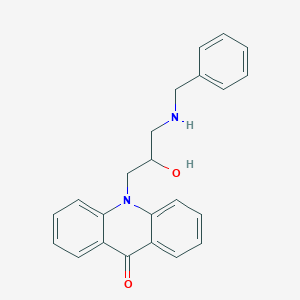
![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
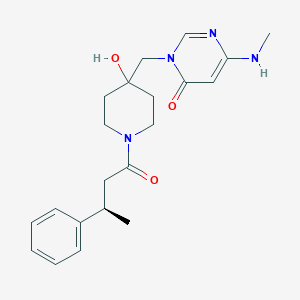
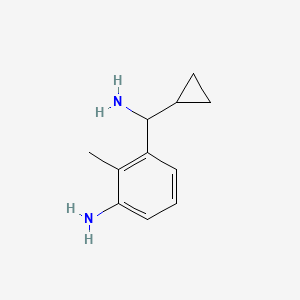
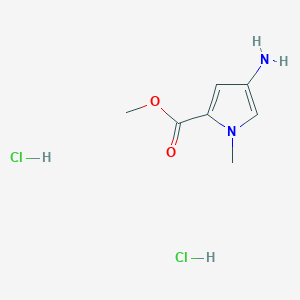
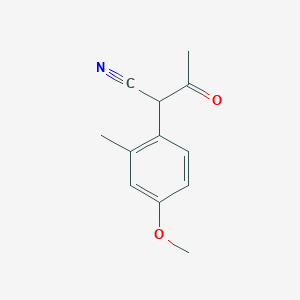
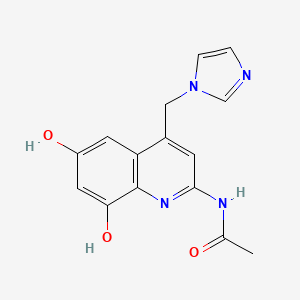
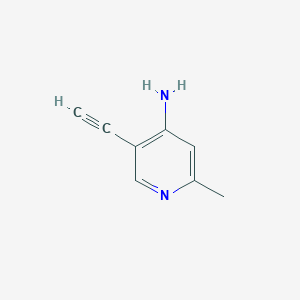
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
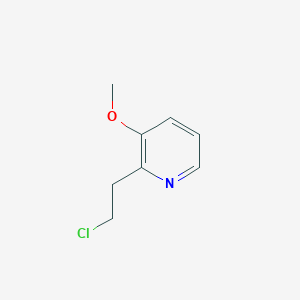
![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)
